

# Apimostinel (AGN-241751) Phase 2 Clinical Trial Data: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Phase 2 clinical trial data for **Apimostinel** (AGN-241751), a novel N-methyl-D-aspartate (NMDA) receptor positive allosteric modulator, in the context of treating Major Depressive Disorder (MDD). The performance of **Apimostinel** is compared with other prominent rapid-acting antidepressants and NMDA receptor modulators, supported by available experimental data.

### **Executive Summary**

**Apimostinel** (formerly NRX-1074) is an investigational antidepressant that has demonstrated a rapid onset of action in early clinical trials. As a second-generation NMDA receptor modulator, it is a more potent successor to Rapastinel (GLYX-13)[1]. Phase 2a data indicate a significant reduction in depressive symptoms within 24 hours of a single intravenous dose, positioning it as a potential rapid-acting therapy for MDD. This guide will delve into the quantitative outcomes of its Phase 2a trial and compare them against other notable compounds in the field, including Zelquistinel (an oral successor to **Apimostinel**), AXS-05 (dextromethorphan-bupropion), Rapastinel, and Ketamine.

## Data Presentation: Comparative Efficacy and Safety

The following tables summarize the available quantitative data from Phase 2 clinical trials of **Apimostinel** and its comparators.





Table 1: Efficacy Data from Phase 2 Clinical Trials in MDD



| Drug                                       | Trial Identifier    | Primary<br>Endpoint                                           | Key Efficacy<br>Results                                                                                                                                                 | Time to Onset                                                  |
|--------------------------------------------|---------------------|---------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------|
| Apimostinel<br>(AGN-241751)                | NCT02067793         | Change in<br>depression<br>scores at 24<br>hours              | HDRS-17: 14- point mean reduction at highest dose (7- point difference from placebo, p=0.0029). Response Rate: 72% at highest dose vs. 39% for placebo (p=0.038).[2][3] | 24 hours[2]                                                    |
| Zelquistinel<br>(AGN-241751 -<br>oral)     | Phase 2a            | Change in<br>MADRS score                                      | MADRS: 9.5 and 10.6-point reductions at the two highest doses vs. 7.7 for placebo by week 3.                                                                            | Noted as rapid,<br>with effects at<br>one and two<br>weeks.[4] |
| AXS-05<br>(Dextromethorph<br>an-Bupropion) | ASCEND (Phase<br>2) | Overall treatment<br>effect on MADRS<br>score (weeks 1-<br>6) | MADRS: -13.7 mean change vs8.8 for bupropion (p<0.001). Remission Rate (Week 6): 46.5% vs. 16.2% for bupropion (p=0.004).                                               | Significant<br>improvement by<br>Week 2.                       |
| Rapastinel<br>(GLYX-13)                    | Phase 2             | Change in depression scores                                   | Demonstrated a rapid onset of antidepressant effect one day                                                                                                             | 1 day                                                          |



|              |                |             | after a single                   |                   |
|--------------|----------------|-------------|----------------------------------|-------------------|
|              |                |             | dose. However, it failed to meet |                   |
|              |                |             |                                  |                   |
|              |                |             | primary                          |                   |
|              |                |             | endpoints in                     |                   |
|              |                |             | Phase 3 trials.                  |                   |
|              |                |             | MADRS: Mean                      |                   |
|              |                |             | score decreased                  |                   |
|              |                |             | from 31 to 11 by                 |                   |
| Ketamine     | Phase 2 (Open- | Change in   | Day 8 (p<0.001).                 | Within hours to 1 |
| (Intranasal) | label)         | MADRS score | Response Rate                    | day.              |
|              |                |             | (Day 8): 70%.                    |                   |
|              |                |             | Remission Rate                   |                   |
|              |                |             | (Day 8): 45%.                    |                   |

Table 2: Safety and Tolerability Profile from Phase 2 Clinical Trials



| Drug                                | Key Adverse Events                                                                                                   | Psychotomimetic Effects                                                                         |  |
|-------------------------------------|----------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|--|
| Apimostinel (AGN-241751)            | Well-tolerated in Phase 2a.                                                                                          | Lacks the hallucinosis-like psychotomimetic effects of NMDA receptor antagonists like ketamine. |  |
| Zelquistinel (AGN-241751 -<br>oral) | Generally safe and well-tolerated. Lacked sedative, ataxic, and motor impairment effects seen with NMDA antagonists. | Not reported to have psychotomimetic effects.                                                   |  |
| AXS-05 (Dextromethorphan-Bupropion) | Dizziness, nausea, dry mouth, decreased appetite, and anxiety.                                                       | Not associated with psychotomimetic effects.                                                    |  |
| Rapastinel (GLYX-13)                | Well-tolerated in Phase 2 and 3 trials.                                                                              | No psychotomimetic or hallucinogenic side effects observed.                                     |  |
| Ketamine (Intranasal)               | Fatigue, dissociation, nausea, dysgeusia, headaches (mostly mild and transient).                                     | Dissociative effects are a known side effect.                                                   |  |

# **Experimental Protocols Apimostinel (AGN-241751) Phase 2a Trial (NCT02067793)**

- Study Design: A randomized, double-blind, placebo-controlled, single-dose study.
- Participants: Approximately 140 patients with a diagnosis of Major Depressive Disorder.
- Intervention: A single intravenous dose of **Apimostinel** (NRX-1074) at one of three dose levels or placebo.
- Primary Outcome Measure: The primary objective was to evaluate the efficacy of a single dose of **Apimostinel** by measuring the change in depression scores at 24 hours post-



administration. The 17-item Hamilton Depression Rating Scale (HDRS-17) was a key measure.

 Inclusion/Exclusion Criteria: Patients with MDD were enrolled. Specific inclusion and exclusion criteria are detailed in the clinical trial registration (NCT02067793).

#### **AXS-05 (Dextromethorphan-Bupropion) ASCEND Trial**

- Study Design: A randomized, double-blind, multicenter, parallel-group trial comparing AXS-05 to an active comparator (bupropion).
- Participants: 80 patients aged 18-65 with moderate to severe MDD.
- Intervention: Patients received either AXS-05 (45 mg dextromethorphan/105 mg bupropion)
   or bupropion (105 mg) once daily for the first 3 days, then twice daily for 6 weeks.
- Primary Outcome Measure: The overall treatment effect on the Montgomery-Åsberg
   Depression Rating Scale (MADRS) score, averaged over weeks 1-6.

#### **Ketamine Intranasal Phase 2 Trial**

- Study Design: A single-arm, open-label Phase 2 trial.
- Participants: 20 patients with advanced cancer and moderate to severe MDD.
- Intervention: Three flexible doses of intranasal ketamine (50-150 mg) over a one-week period.
- Primary Outcome Measure: Antidepressant response (≥50% decrease in MADRS) and remission (MADRS < 10) rates at Day 8.</li>

# Mandatory Visualizations Signaling Pathway of NMDA Receptor Positive Allosteric Modulators





Click to download full resolution via product page

Caption: Apimostinel's proposed mechanism of action.

### **Experimental Workflow for Apimostinel Phase 2a Trial**





Click to download full resolution via product page

Caption: Workflow of the Apimostinel Phase 2a clinical trial.



#### **Discussion**

The Phase 2a results for **Apimostinel** are promising, demonstrating a rapid and statistically significant antidepressant effect with a favorable safety profile that avoids the psychotomimetic side effects associated with ketamine. The 7-point difference in HDRS-17 scores from placebo at 24 hours is clinically meaningful and supports further development.

When compared to other rapid-acting antidepressants, **Apimostinel**'s performance is noteworthy. AXS-05 also shows a rapid onset, though significant effects were noted at week 2 rather than 24 hours. However, AXS-05 has the advantage of being an oral formulation. Zelquistinel, the oral follow-on to **Apimostinel**, also shows promise, though the magnitude of its effect in early trials appears more modest than the intravenous formulation of **Apimostinel**. Rapastinel, while initially showing rapid effects in Phase 2, ultimately failed in Phase 3, highlighting the challenges in translating early-phase success to larger, longer-term studies.

Ketamine remains a benchmark for rapid antidepressant effects, with robust reductions in depression scores. However, its clinical use is hampered by dissociative side effects and the need for in-clinic administration and monitoring. **Apimostinel**'s lack of these side effects is a significant potential advantage.

In conclusion, the Phase 2 data for **Apimostinel** support its continued investigation as a rapid-acting antidepressant for MDD. Its potent, rapid effects, combined with a favorable safety profile, make it a compelling candidate. Future research will need to confirm these findings in larger, longer-duration trials and establish the efficacy and safety of the oral formulation, Zelquistinel, for broader clinical application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. Apimostinel - Wikipedia [en.wikipedia.org]



- 2. Naurex Inc.'s First Orally Active Molecule, NRX-1074, Demonstrates Statistically Significant Improvement In Depression Scores Within 24 Hours In Phase 2 Study For Major Depressive Disorder - BioSpace [biospace.com]
- 3. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 4. Gate Neurosciences plans Phase II MDD trial with next-gen antidepressant [pharmaceutical-technology.com]
- To cite this document: BenchChem. [Apimostinel (AGN-241751) Phase 2 Clinical Trial Data: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605535#analysis-of-apimostinel-agn-241751-phase-2-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com